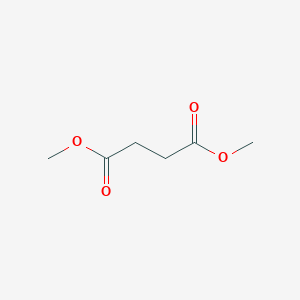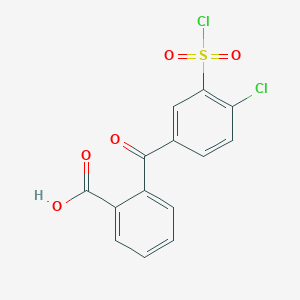![molecular formula C11H14O2 B031052 2-[(3,5-Dimethylphenoxy)methyl]oxirane CAS No. 4287-30-3](/img/structure/B31052.png)
2-[(3,5-Dimethylphenoxy)methyl]oxirane
Übersicht
Beschreibung
“2-[(3,5-Dimethylphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C11H14O2 . It is used as a reactant in the preparation of thiiranes .
Molecular Structure Analysis
The molecular structure of “2-[(3,5-Dimethylphenoxy)methyl]oxirane” consists of a three-membered epoxide ring attached to a phenyl ring substituted with two methyl groups . The InChI code for this compound is1S/C11H14O2/c1-8-3-9(2)5-10(4-8)12-6-11-7-13-11/h3-5,11H,6-7H2,1-2H3 . Physical And Chemical Properties Analysis
The molecular weight of “2-[(3,5-Dimethylphenoxy)methyl]oxirane” is 178.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Analyzing Chiral Amines
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a versatile reagent for determining the enantiomeric excess (ee) of α-chiral amines, making it useful for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Polymer Synthesis
The successful synthesis and polymerization of 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane lead to a stiff, stretched polyether with intramolecular charge transfer interactions (Merlani et al., 2015).
Epoxy Resins
Compounds like 2-(tret-butoxymethyl) oxirane and 2-((2,6-di-tret-buthyl-4-methyl enoxy)-methyl) oxirane show potential for hot-setting epoxy resins, highlighting their application in material science (Savin et al., 2008).
Catalytic Hydrogenation
Catalytic hydrogenation of oxirane and methyloxirane can produce ethanol and propan-1-ol, respectively, showing potential in chemical synthesis (Kuevi et al., 2012).
Antibacterial and Inhibitory Activities
N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides demonstrate significant antibacterial activity and lipoxygenase inhibitory activity, suggesting pharmaceutical applications (Rasool et al., 2016).
Mutagenic Potential Analysis
Research on oxiranes and siloranes has revealed their low mutagenic potentials, although some oxiranes can induce strong effects on gene mutations and micronuclei in mammalian cells, important for safety evaluations in biomedical applications (Schweikl et al., 2004).
High-Pressure Chemistry
The reaction of oxiranes with carbon disulfide under high pressure can produce 1,3-dithiolane-2-thiones, a process relevant in organic synthesis and industrial chemistry (Taguchi et al., 1988).
Safety And Hazards
The safety information for “2-[(3,5-Dimethylphenoxy)methyl]oxirane” includes several hazard statements: H302, H312, H315, H317, H319, H332, H335, H341, H351, H411 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), harmful if inhaled (H332), may cause respiratory irritation (H335), suspected of causing genetic defects (H341), suspected of causing cancer (H351), and toxic to aquatic life with long lasting effects (H411) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3,5-dimethylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-9(2)5-10(4-8)12-6-11-7-13-11/h3-5,11H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJXKSOYHMOQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345019 | |
| Record name | 2-[(3,5-Dimethylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dimethylphenoxy)methyl]oxirane | |
CAS RN |
4287-30-3 | |
| Record name | 2-[(3,5-Dimethylphenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4287-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,5-Dimethylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-[(3,5-dimethylphenoxy)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



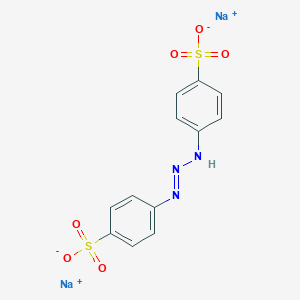
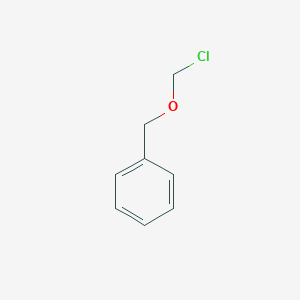
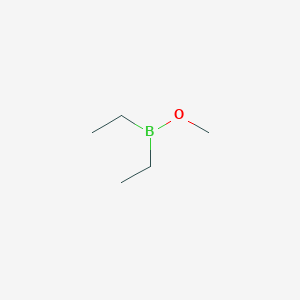
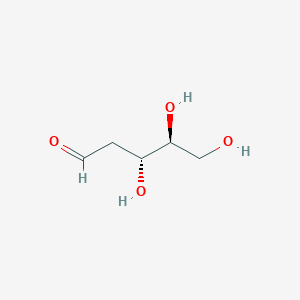

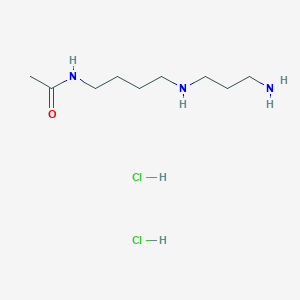
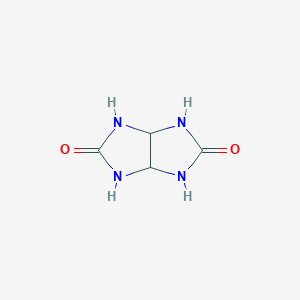
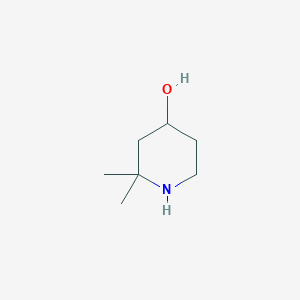
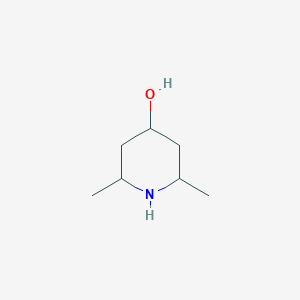
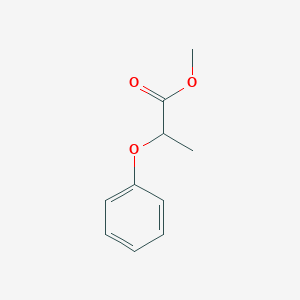
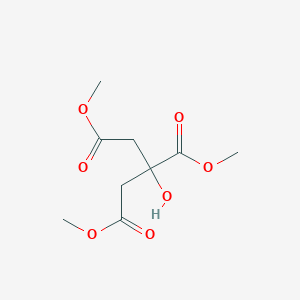
![N-[4-(3-acetamidopropylamino)butyl]acetamide](/img/structure/B30999.png)
